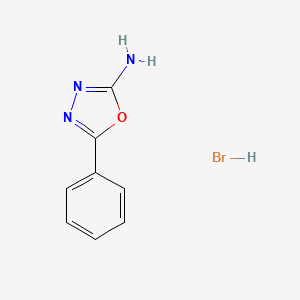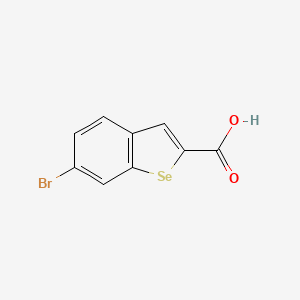
6-Bromo-1-benzoselenophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1-benzoselenophene-2-carboxylic acid is a chemical compound with the molecular formula C9H5BrO2Se. It is a derivative of benzoselenophene, a heterocyclic compound containing selenium.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-benzoselenophene-2-carboxylic acid typically involves the bromination of benzoselenophene followed by carboxylation. One common method includes the use of sulfuryl chloride for the chlorination of benzoselenophene, which is then followed by bromination . The reaction conditions often involve the use of solvents like xylene and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-benzoselenophene-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The selenium atom in the benzoselenophene ring can undergo oxidation and reduction reactions, altering the compound’s electronic properties.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various biaryl compounds, while substitution reactions can yield a wide range of derivatives with different functional groups .
Scientific Research Applications
6-Bromo-1-benzoselenophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 6-Bromo-1-benzoselenophene-2-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways due to the presence of selenium, which can influence redox reactions and enzyme activities. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
6-Bromochromone-2-carboxylic acid: A chromone derivative with similar structural features but containing oxygen instead of selenium.
Benzo[b]thiophene-2-carboxylic acid: A sulfur analog of benzoselenophene with similar chemical properties.
Uniqueness
6-Bromo-1-benzoselenophene-2-carboxylic acid is unique due to the presence of selenium, which imparts distinct electronic and chemical properties compared to its oxygen and sulfur analogs. This uniqueness makes it valuable for studying the effects of selenium in various chemical and biological contexts .
Properties
CAS No. |
64150-47-6 |
|---|---|
Molecular Formula |
C9H5BrO2Se |
Molecular Weight |
304.01 g/mol |
IUPAC Name |
6-bromo-1-benzoselenophene-2-carboxylic acid |
InChI |
InChI=1S/C9H5BrO2Se/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,(H,11,12) |
InChI Key |
MGAADFAHPZWYOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)[Se]C(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


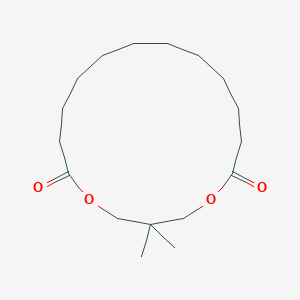
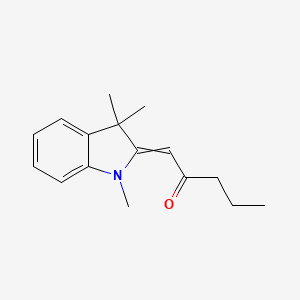

![2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 4-aminobenzoate](/img/structure/B14488802.png)
![3-[6-(Benzyloxy)-2H-1,3-benzodioxol-5-yl]but-3-en-2-one](/img/structure/B14488805.png)
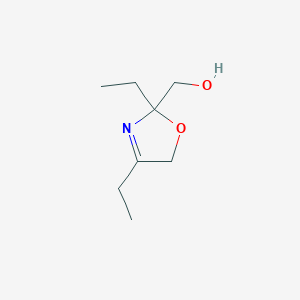
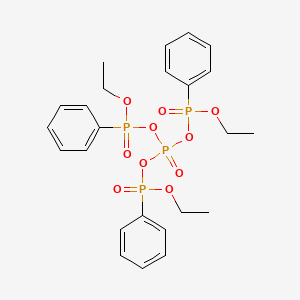
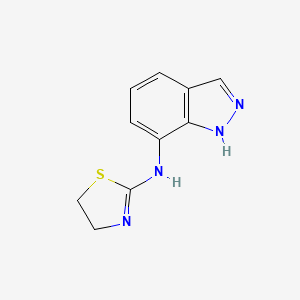
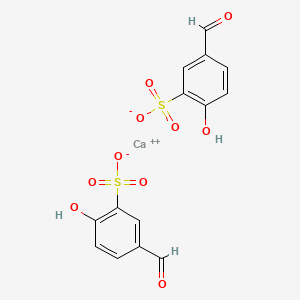
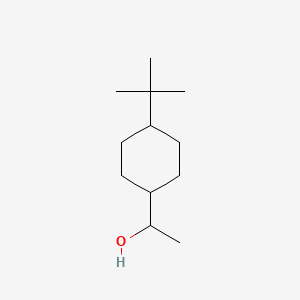
![4',5'-Bis(diphenylphosphoryl)spiro[fluorene-9,3'-pyrazole]](/img/structure/B14488826.png)
